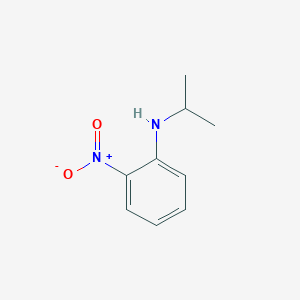

N-Isopropyl-2-nitroaniline

Vue d'ensemble

Description

N-Isopropyl-2-nitroaniline is a derivative of aniline, carrying a nitro functional group in position 2 . It has a molecular weight of 180.21 .

Synthesis Analysis

The synthesis of anilines, including N-Isopropyl-2-nitroaniline, involves several steps. These include direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, and nitroarene reduction . The nitration of arenes and the reduction of nitroarenes are particularly relevant .Molecular Structure Analysis

The molecular structure of N-Isopropyl-2-nitroaniline is represented by the formula C9H12N2O2 . The InChI code for this compound is 1S/C9H12N2O2/c1-7(2)10-8-5-3-4-6-9(8)11(12)13/h3-7,10H,1-2H3 .Chemical Reactions Analysis

Aromatic polynitro compounds, such as N-Isopropyl-2-nitroaniline, have the ability to form “charge-transfer” complexes with aromatic hydrocarbons, especially those substituted with alkyl groups .Physical And Chemical Properties Analysis

N-Isopropyl-2-nitroaniline has a molecular weight of 180.21 . The exact physical properties such as boiling point, melting point, and density are not specified in the retrieved papers.Applications De Recherche Scientifique

1. Nonlinear Optical Properties

- Second-Harmonic Generation (SHG) Enhancement : The mixture of p-nitroaniline and its derivatives, including N-isopropyl-2-nitroaniline, exhibits significantly enhanced SHG properties. Particularly, the p-NA/isopropyl-NA mixture demonstrated SHG activity 1670 times higher than urea, indicating potential for nonlinear optical applications (Tasaka et al., 1991).

2. Drug Delivery Systems

- Enzymatic Degradation in Drug Carriers : N-(2-Hydroxypropyl)methacrylamide copolymers, using p-nitroaniline as a drug analogue, have been explored for drug delivery systems. These copolymers contain oligopeptidyl-p-nitroanilide side-chains designed for efficient degradation by lysosomal enzymes (Duncan et al., 1983).

3. Catalytic Reduction

- Reduction of 2-Nitroaniline : Catalytic systems, including silica-supported gold nanoparticles, have been employed for reducing 2-nitroaniline to less toxic products, showcasing the role of N-Isopropyl-2-nitroaniline in environmental and chemical processes (Naseem et al., 2017).

4. Bioengineering Applications

- Cell Detachment from Poly(N-isopropyl acrylamide) : Poly(N-isopropyl acrylamide), related to N-Isopropyl-2-nitroaniline, has been used for the nondestructive release of biological cells and proteins, indicating its potential in bioengineering applications (Cooperstein & Canavan, 2010).

5. Optical and Electronic Properties

- Hyperpolarizabilities Study : Studies on the hyperpolarizabilities of nitroanilines, including derivatives like N-Isopropyl-2-nitroaniline, have shown their significant contribution to enhancing second order polarizabilities, relevant in the field of optics and electronics (Oudar & Chemla, 1977).

6. Environmental Science

- Wastewater Treatment : N-Isopropyl-2-nitroaniline, through its derivatives and related compounds, has implications in wastewater treatment, highlighting its role in removing pollutants and aiding in environmental conservation (Mei et al., 2020).

Safety And Hazards

Safety measures for handling N-Isopropyl-2-nitroaniline include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Propriétés

IUPAC Name |

2-nitro-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-7(2)10-8-5-3-4-6-9(8)11(12)13/h3-7,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPFVERYDIPOZGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442026 | |

| Record name | 2-nitro-N-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Isopropyl-2-nitroaniline | |

CAS RN |

25186-42-9 | |

| Record name | N-(1-Methylethyl)-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25186-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-nitro-N-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

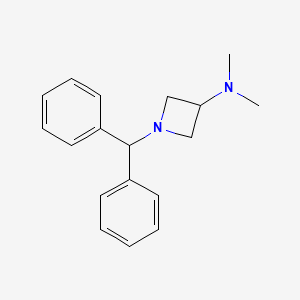

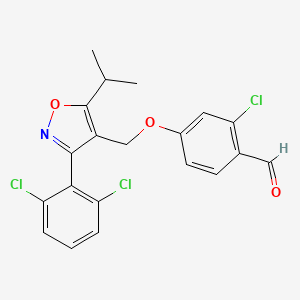

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Oxaspiro[2.4]heptane-2-methanol](/img/structure/B1600311.png)

![Tetraethyl [2,2'-bipyridine]-4,4'-diylbis(phosphonate)](/img/structure/B1600314.png)

![4-[2-(2-bromophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]Pyridine](/img/structure/B1600315.png)

![1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B1600316.png)

![Ethanone, 1-[4-(9H-carbazol-9-yl)phenyl]-](/img/structure/B1600317.png)